beta-Ionone

Overview

Description

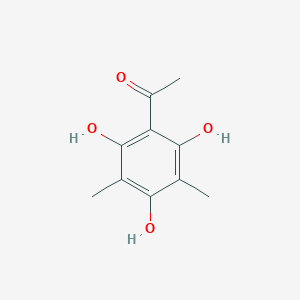

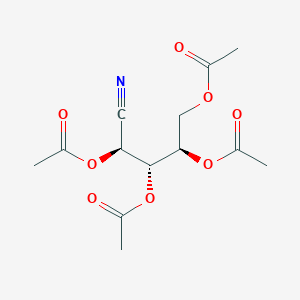

β-Ionone: is a ketone compound composed of 13 carbons with a monocyclic terpenoid backbone. It is an important fragrance chemical used in perfumery and is a significant contributor to the aroma of roses . The term ionone is derived from “iona” (Greek for violet) referring to the violet scent and “ketone” due to its structure .

Mechanism of Action

Target of Action

Beta-Ionone (BI) is a natural plant volatile compound that is the 9,10 and 9’,10’ cleavage product of β-carotene by the carotenoid cleavage dioxygenase . It is widely distributed in flowers, fruits, and vegetables . The primary targets of BI are the carotenogenic genes contained carB and bi-functional carRP from Mucor circinelloides and carotenoid cleavage dioxygenase 1 (CCD1) from Petunia hybrida . These targets play a crucial role in the biosynthesis of BI .

Mode of Action

BI interacts with its targets to inhibit cell invasion, migration, and adhesion . It significantly inhibits matrix metalloproteinase (MMP)-2, MMP-9, and urokinase-type plasminogen activator activities . It also up-regulates the protein expression of the tissue inhibitor of matrix metalloproteinase (TIMP)-1, TIMP-2, and plasminogen activator inhibitor-1 . Furthermore, it down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .

Biochemical Pathways

The biosynthesis of BI involves the enhancement of the cytosolic acetyl-CoA supply and the increase of MVA pathway flux . The carotenogenic genes contained carB and bi-functional carRP from Mucor circinelloides and carotenoid cleavage dioxygenase 1 (CCD1) from Petunia hybrida are introduced to Yarrowia lipolytica, leading to the production of BI . This process affects the metabolic balance between carotenoids and apocarotenoids .

Pharmacokinetics

It is known that bi is typically produced at relatively low levels in plants . Thus, expressing plant biosynthetic pathway genes in microbial hosts and engineering the metabolic pathway/host to increase metabolite production is an appealing alternative .

Result of Action

The result of BI’s action is the effective inhibition of the metastasis of SK-Hep-1 cells . This effect involves the regulation of gene expression and signal pathways related to invasion and migration . In addition, BI has potential as an anticancer treatment and for other human health benefits .

Action Environment

The action of BI is influenced by environmental factors such as temperature . For instance, a slightly higher BI titer was yielded when the fermentation temperature was set at 15 °C . Due to the higher cost of maintaining cultures at low temperature, 20 °c was opted for as the fermentation temperature during the optimization steps . UV-B radiation also mediates the metabolic balance of carotenoid biosynthesis and catabolism by controlling the transcript levels of PpPSY, PpLCY-B, PpLCY-E, and PpCCD4 in peach .

Biochemical Analysis

Biochemical Properties

Beta-Ionone interacts with various enzymes and proteins. For instance, a novel ene-reductase (KaDBR1) from Kazachstania exigua HSC6 has been identified for the synthesis of dihydro-beta-ionone from this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, KaDBR1 favored NADH over NADPH as a cofactor, and its catalytic efficiency (kcat/Km) toward this compound using NADH was 8.1-fold greater than when using NADPH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: β-Ionone can be synthesized from citral and acetone through a condensation reaction followed by cyclization. The condensation reaction is typically carried out under alkaline conditions, and the cyclization is performed under acidic conditions .

Industrial Production Methods: The industrial preparation method involves regulating the dose of acetone, water, and alkali to ensure the condensation reaction of citral and acetone is implemented under near-homogeneous phase conditions. This method ensures moderate reaction conditions, short reaction time, and high yield. During the cyclization process, carbon dioxide ice is added to prevent local overheating and improve selectivity for forming β-ionone .

Chemical Reactions Analysis

Types of Reactions: β-Ionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: β-Ionone can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of β-ionone, which can be used in different applications such as fragrances and pharmaceuticals .

Scientific Research Applications

Chemistry: β-Ionone is used as a starting material for the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biology, β-ionone has been shown to possess anticancer, chemopreventive, and anti-inflammatory properties. It is used in research related to cancer treatment and prevention, as well as in the study of inflammatory diseases .

Industry: β-Ionone is widely used in the fragrance industry due to its pleasant aroma. It is also used in the flavor industry to recreate the scent of violets and other flowers .

Comparison with Similar Compounds

α-Ionone: Similar to β-ionone but with a different position of the double bond in the cyclohexene ring.

γ-Ionone: Another isomer with a different structure and properties.

Uniqueness: β-Ionone is unique due to its specific structure, which contributes to its distinct aroma and biological activities. It is more effective in certain applications compared to its isomers, such as in the fragrance industry and in its anticancer properties .

Properties

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025451 | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-07-6 | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-ionone affect cancer cell proliferation?

A1: this compound has been shown to inhibit the proliferation of various human cancer cell lines, including gastric adenocarcinoma (SGC-7901) [, , , ], breast cancer (MCF-7 and MDA-MB 435) [, ], and leukemia (K562) []. The compound achieves this by inducing apoptosis [, , ] and cell cycle arrest at the G1 phase []. While the exact mechanism is still under investigation, studies suggest that this compound might interfere with the posttranslational processing of lamin B, a protein crucial for daughter nuclei assembly []. This disruption could potentially lead to DNA damage and subsequent apoptosis.

Q2: How does this compound interact with the mitogen-activated protein kinase (MAPK) pathway?

A3: In MDA-MB 435 breast cancer cells, this compound was found to modulate the MAPK pathway, a key signaling cascade involved in cell growth and survival []. The compound reduced the expression of extracellular signal-regulated kinase (ERK) and MAPK/ERK kinase 1 (MEK-1) proteins, while promoting the expression of c-Jun N-terminal kinase (JNK) and MAPK phosphatase-1 (MKP-1) proteins []. This suggests that this compound's anti-proliferative effects could be mediated, at least in part, through the regulation of the MAPK pathway.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a cyclic ketone with the molecular formula C13H20O and a molecular weight of 192.30 g/mol.

Q4: Are there any specific spectroscopic data available for this compound?

A5: While the provided abstracts do not detail specific spectroscopic data, this compound is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy [, , ] and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q5: Does the presence of organic solvents affect the biotransformation of this compound?

A6: Research shows that the addition of isooctane to Aspergillus niger cultures significantly accelerates the microbial conversion of this compound, reducing the reaction time from over six days to three days []. This suggests that the presence of organic solvents can enhance the efficiency of this compound biotransformation.

Q6: Can this compound be produced through enzymatic reactions?

A7: Yes, this compound can be produced through the enzymatic co-oxidation of beta-carotene using xanthine oxidase [, ]. This reaction involves the generation of reactive oxygen species (ROS) that cleave beta-carotene, leading to the formation of this compound. Controlling ROS levels is crucial to optimize this compound production and minimize its degradation.

Q7: What is the role of cytochrome P450 enzymes in this compound metabolism?

A8: Studies show that cytochrome P450 enzymes, particularly CYP2B1, are induced by this compound in rats [, , ]. This induction enhances the metabolism of various drugs, including cocaine, potentially leading to increased toxicity [, , ]. While the exact mechanism of induction requires further investigation, these findings highlight the potential impact of this compound on drug metabolism and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)